
Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methoxy group at the 4-position and a carboxylate ester group at the 3-position of the dihydrothiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate can be achieved through several methods. One common approach involves the condensation of 4-methoxy-2,5-dihydrothiophene-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the cyclization of appropriate precursors. For instance, the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur, can be adapted to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The choice of catalysts and reaction conditions is optimized to minimize by-products and ensure high purity of the final product.
化学反应分析
Types of Reactions
Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or further to an alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted thiophenes depending on the reagent used.
科学研究应用
Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methoxy and carboxylate groups can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
相似化合物的比较
Similar Compounds
Methyl 2,5-dihydrothiophene-3-carboxylate: Lacks the methoxy group, which may affect its reactivity and applications.
Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate:
Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate: Contains an aminoanilino group, which can significantly alter its biological activity.
Uniqueness
Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate is unique due to the presence of both a methoxy group and a carboxylate ester group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C7H10O3S |
|---|---|
分子量 |
174.22 g/mol |
IUPAC 名称 |
methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate |
InChI |
InChI=1S/C7H10O3S/c1-9-6-4-11-3-5(6)7(8)10-2/h3-4H2,1-2H3 |
InChI 键 |
NOAJOWAXUSUFRV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(CSC1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


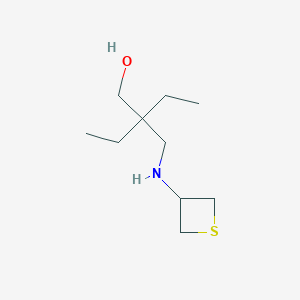
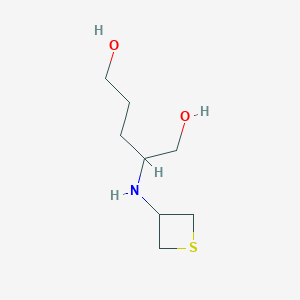
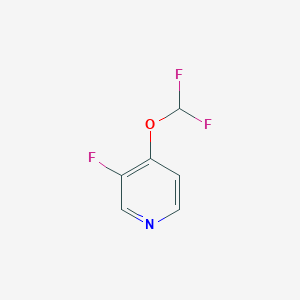
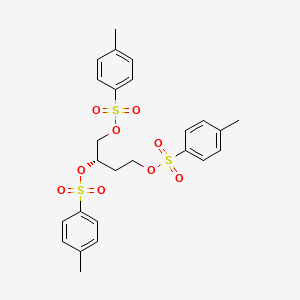


![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
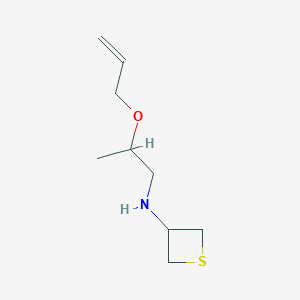
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)

